![molecular formula C16H12Br2N2O2S B2679050 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine CAS No. 861210-88-0](/img/structure/B2679050.png)

6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

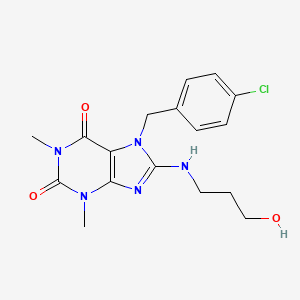

6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is a chemical compound with the molecular formula C16H12Br2N2O2S . It has an average mass of 456.152 Da and a mono-isotopic mass of 453.898621 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H12Br2N2O2S . The molecule contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such information isn’t available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for this compound were not found in the sources I found .Aplicaciones Científicas De Investigación

Inhibition of Guanylate Cyclase Activation

- Application : Methylene blue and related compounds like 6-anilino,5,8-quinolinedione (LY83583) have been found to inhibit the activation of guanylate cyclase. This is significant in studying vascular responses and understanding vasodilation mechanisms.

- Mechanism : The inhibition occurs due to the generation of oxygen radicals, particularly hydroxyl radicals, by these compounds, affecting vascular smooth muscle relaxation.

- Reference : (Kontos & Wei, 1993).

Oxidation Studies

- Application : Research on the oxidation of quinoline derivatives, including 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine, provides valuable insights for analytical applications.

- Mechanism : These studies typically focus on the effects of substitution at certain positions of the quinoline molecule and can involve complex reactions with various chemicals.

- Reference : (Assamoi, Hamon, & Likforman, 1988).

Antileishmanial Activity

- Application : Derivatives of 8-quinolinamine, which share structural similarities with this compound, are explored for their antileishmanial activity.

- Mechanism : Structural requirements, particularly of the terminal piperazine moiety, are critical in determining the efficacy against Leishmania infections.

- Reference : (Johnson & Werbel, 1983).

Metabolic Activation Studies

- Application : Studies on the metabolic activation of N-hydroxy metabolites of arylamines and heterocyclic amines, which include compounds structurally related to this compound, help understand their role in carcinogenicity.

- Mechanism : These compounds are activated by human liver sulfotransferases, suggesting a role in susceptibility to environmental and dietary carcinogens.

- Reference : (Chou, Lang, & Kadlubar, 1995).

Propiedades

IUPAC Name |

6,8-dibromo-3-(2-methylphenyl)sulfonylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2N2O2S/c1-9-4-2-3-5-13(9)23(21,22)14-7-10-6-11(17)8-12(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUXVTVPVRQEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)

![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)

![6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2678985.png)

![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)

![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)